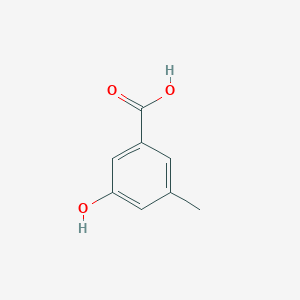

3-Hydroxy-5-methylbenzoic acid

概要

説明

3-Hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its white powder appearance and is used in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid, followed by reduction to 3-methyl-5-aminobenzoic acid, and subsequent diazotization and hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes typically use advanced techniques such as catalytic hydrogenation and controlled hydrolysis under specific temperature and pressure conditions .

化学反応の分析

Types of Reactions

3-Hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoic acids depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- CAS Number : 585-81-9

The compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity.

Organic Synthesis

3-Hydroxy-5-methylbenzoic acid is utilized as a precursor in the synthesis of various organic compounds. It serves as a building block for creating more complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of trisubstituted benzenes. |

| Derivative Synthesis | Reacts with acyl chlorides to form acylated derivatives. |

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Studies have shown its effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents.

Case Study: Antimicrobial Properties

In a study published in the Journal of Antimicrobial Chemotherapy, this compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Pharmaceutical Development

The compound is explored for its therapeutic potential, particularly as a thrombin inhibitor for coagulation disorders. Its ability to interact with specific enzymes makes it a candidate for drug development aimed at treating blood clotting issues.

Table 2: Pharmaceutical Applications

| Application | Mechanism |

|---|---|

| Thrombin Inhibition | Interacts with thrombin to prevent clot formation. |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress. |

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in dyes, plastics, and other synthetic materials.

作用機序

The mechanism of action of 3-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The hydroxyl group at the third position and the methyl group at the fifth position play crucial roles in its binding affinity and specificity towards target molecules .

類似化合物との比較

Similar Compounds

2-Hydroxy-3-methoxybenzoic acid: Known for its use as an internal standard in analytical chemistry.

3-Hydroxy-4-methylbenzoic acid: Another derivative of benzoic acid with similar structural features.

Uniqueness

3-Hydroxy-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Hydroxy-5-methylbenzoic acid (HMBA), with the molecular formula C8H8O3, is a phenolic compound recognized for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a methyl-substituted benzene ring. Its molecular weight is 152.15 g/mol, and it is classified as a hydroxybenzoic acid. The compound is often synthesized from gentisate, a product of 3-hydroxybenzoic acid degradation.

Biological Activities

1. Antioxidant Activity

Research indicates that HMBA exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property makes it a potential candidate for therapeutic applications aimed at diseases linked to oxidative damage.

2. Anti-inflammatory Effects

Studies have shown that HMBA can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions. Its ability to modulate inflammatory pathways may provide benefits in treating chronic inflammatory diseases.

3. Antimicrobial Properties

HMBA has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in pharmaceuticals and cosmetics.

Case Studies

- Antioxidant Mechanisms : A study investigated the effects of HMBA on oxidative stress markers in animal models exposed to radiation. The results indicated that HMBA administration significantly reduced oxidative damage markers in urine, suggesting its protective role against radiation-induced oxidative stress .

- Anti-inflammatory Activity : In a controlled trial involving inflammatory models, HMBA was shown to decrease edema formation significantly. The compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of novel derivatives of HMBA against Staphylococcus aureus and Escherichia coli. The derivatives exhibited notable antibacterial effects, with some compounds showing higher potency than standard antibiotics .

Comparative Analysis of Similar Compounds

To better understand the unique properties of HMBA, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxybenzoic Acid | C7H6O3 | Lacks the methyl group at the 5-position |

| Gentisic Acid | C7H6O4 | Contains an additional hydroxyl group |

| Salicylic Acid | C7H6O3 | Known for its analgesic properties |

| p-Hydroxybenzoic Acid | C7H8O3 | Commonly used as a preservative |

The structural diversity among these compounds contributes to their varying biological activities, with HMBA standing out due to its specific functional groups and resultant bioactivity.

特性

IUPAC Name |

3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOUQXGRQXUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207219 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-81-9 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cresotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Hydroxy-5-methylbenzoic acid involved in the bacterial breakdown of xylenol compounds?

A1: Research indicates that this compound acts as an intermediary product during the degradation of specific xylenol isomers by certain bacteria. For instance, a non-fluorescent Pseudomonas species, when exposed to 3,5-xylenol, produces this compound alongside 3-methylgentisic acid in the presence of αα′-bipyridyl, an inhibitor of biological processes. [] This suggests that the bacteria utilize a metabolic pathway where 3,5-xylenol is transformed into these intermediates before being fully degraded.

Q2: Are there differences in how different bacteria utilize this compound during xylenol degradation?

A2: Yes, variations exist in how different Pseudomonas species utilize this compound during xylenol degradation. While the non-fluorescent Pseudomonas produces both this compound and 3-methylgentisic acid from 3,5-xylenol, a fluorescent Pseudomonas species, when presented with the same substrate, yields only this compound. [] This difference highlights the diverse metabolic pathways employed by various bacterial species for processing xylenol compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。